1,2-Dibromo-5-methyl-1-phenyl-3-hexanone

Catalog No.
S12414844
CAS No.
M.F
C13H16Br2O
M. Wt
348.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromo-5-methyl-1-phenyl-3-hexanone

Product Name

1,2-Dibromo-5-methyl-1-phenyl-3-hexanone

IUPAC Name

1,2-dibromo-5-methyl-1-phenylhexan-3-one

Molecular Formula

C13H16Br2O

Molecular Weight

348.07 g/mol

InChI

InChI=1S/C13H16Br2O/c1-9(2)8-11(16)13(15)12(14)10-6-4-3-5-7-10/h3-7,9,12-13H,8H2,1-2H3

InChI Key

ZTSCZTCWJJMUIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(C(C1=CC=CC=C1)Br)Br

1,2-Dibromo-5-methyl-1-phenyl-3-hexanone is an organic compound characterized by its unique structure, which includes two bromine atoms, a methyl group, a phenyl group, and a ketone functional group. Its molecular formula is C12_{12}H14_{14}Br2_2O, and it features a hexanone backbone with substituents that contribute to its chemical reactivity and biological properties. The presence of bromine atoms makes it a halogenated compound, which can influence its solubility and reactivity in various

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions. For instance, treatment with sodium hydroxide may lead to the formation of corresponding alcohols.
  • Elimination Reactions: Under certain conditions, this compound may undergo elimination reactions to form alkenes. This typically involves the removal of bromine atoms along with adjacent hydrogen atoms.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in organic synthesis.

Research into the biological activity of 1,2-dibromo-5-methyl-1-phenyl-3-hexanone suggests potential antimicrobial properties. Similar halogenated compounds have shown effectiveness against various pathogens. The presence of bromine atoms often enhances biological activity due to their ability to interact with biological molecules.

Several methods can be employed for synthesizing 1,2-dibromo-5-methyl-1-phenyl-3-hexanone:

  • Bromination of Ketones: The compound can be synthesized through the bromination of 5-methyl-1-phenyl-3-hexanone using bromine in a suitable solvent under controlled conditions. This method typically yields the dibrominated product directly.
  • Friedel-Crafts Acylation: Starting from appropriate substrates, Friedel-Crafts acylation can introduce the phenyl group followed by subsequent bromination steps to achieve the desired structure.
  • Grignard Reactions: Utilizing Grignard reagents with appropriate carbonyl compounds can also lead to the formation of ketones that may subsequently be brominated.

These methods highlight the versatility in synthetic approaches for obtaining this compound.

1,2-Dibromo-5-methyl-1-phenyl-3-hexanone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.
  • Chemical Intermediates: It can be used as an intermediate in organic synthesis for producing more complex molecules.
  • Research: The compound may be utilized in studies investigating halogenated organic compounds' reactivity and biological effects.

Studies focusing on the interactions of 1,2-dibromo-5-methyl-1-phenyl-3-hexanone with biological systems are crucial for understanding its potential therapeutic applications. Interaction studies may include:

  • Antimicrobial Efficacy: Evaluating its effectiveness against various bacterial and fungal strains.
  • Mechanistic Studies: Investigating how this compound interacts at the molecular level with target proteins or enzymes.

Such studies enhance our understanding of how structural features influence biological activity.

Similar Compounds

Several compounds share structural similarities with 1,2-dibromo-5-methyl-1-phenyl-3-hexanone. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-2-methylphenyl ketoneContains one bromine and a methyl groupSimpler structure; less steric hindrance
4-BromoacetophenoneBromine on phenyl ringMore straightforward acylation route
4-BromobenzophenoneBromine on benzophenoneGreater stability due to resonance effects
2-BromohexanoneSingle bromine on a hexanone skeletonLacks phenyl group; simpler reactivity profile

These compounds illustrate variations in halogenation and functional groups that affect their reactivity and potential applications. Each compound's unique features contribute to its distinct chemical behavior and utility in synthetic chemistry.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

347.95474 g/mol

Monoisotopic Mass

345.95679 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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